molecular formula C13H19N B11905287 1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline CAS No. 55713-41-2

1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11905287
CAS No.: 55713-41-2
M. Wt: 189.30 g/mol
InChI Key: ZCSOFHVEWWANBN-UHFFFAOYSA-N
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Description

1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline (CAS Number: 55713-38-7) is an organic compound with the molecular formula C 13 H 17 NO and a molecular weight of 203.28 g/mol . It belongs to the tetrahydroisoquinoline (THIQ) class of heterocyclic compounds, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The tetrahydroisoquinoline core is a privileged structure in drug discovery. THIQ-based compounds are frequently investigated for their potent pharmacological properties, including anticancer effects . Specifically, novel synthetic tetrahydroisoquinoline derivatives have demonstrated significant activity as enzyme inhibitors, targeting key proteins such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are critical targets in oncology research . Furthermore, tetrahydroisoquinoline derivatives have been extensively studied as P-glycoprotein (P-gp) inhibitors, showing high potential to overcome multidrug resistance (MDR) in cancer cells and improve the efficacy of chemotherapeutic agents . This product is provided for research purposes and is intended for use by qualified laboratory professionals. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

CAS No.

55713-41-2

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1,3,6,6-tetramethyl-7,8-dihydro-5H-isoquinoline

InChI

InChI=1S/C13H19N/c1-9-7-11-8-13(3,4)6-5-12(11)10(2)14-9/h7H,5-6,8H2,1-4H3

InChI Key

ZCSOFHVEWWANBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2)(C)C)C(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted benzaldehyde with a cyclohexanone derivative in the presence of an acid catalyst can lead to the formation of the desired tetrahydroisoquinoline compound. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of 1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions to maximize yield and purity. Catalysts such as Lewis acids or Bronsted acids are commonly employed to facilitate the cyclization reaction. Additionally, advanced purification techniques, including distillation and recrystallization, are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, compounds derived from the tetrahydroisoquinoline structure have shown potent activity against lung cancer (A549) and breast cancer (MCF7) cell lines. One particular derivative exhibited an IC50 value of 0.155 µM against A549 cells, indicating strong cytotoxic activity compared to traditional chemotherapeutics like doxorubicin .

Antioxidant Properties

Another notable application of tetrahydroisoquinoline derivatives is their antioxidant activity. Some synthesized compounds have shown antioxidant properties superior to Vitamin C. These compounds can potentially be developed into therapeutic agents to combat oxidative stress-related diseases .

Inhibition of Enzymes

Tetrahydroisoquinoline derivatives have been explored as inhibitors of various enzymes implicated in disease processes. For example:

  • Dihydrofolate Reductase (DHFR) : Certain derivatives have been identified as effective inhibitors of DHFR, an enzyme critical for DNA synthesis and cell proliferation .
  • Cyclin-dependent Kinase 2 (CDK2) : Compounds have also been evaluated for their ability to inhibit CDK2, which plays a key role in cell cycle regulation and is often dysregulated in cancer .

Multidrug Resistance Modulation

The compound has potential applications in overcoming multidrug resistance (MDR) in cancer therapy. One derivative demonstrated MDR reversal activity comparable to verapamil without cardiovascular side effects. This suggests that tetrahydroisoquinoline derivatives can be strategically used to enhance the efficacy of existing chemotherapeutic agents by mitigating resistance mechanisms .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are being investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to modulate neurotransmitter systems and reduce neuroinflammation positions them as promising candidates for further research in neuropharmacology .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of tetrahydroisoquinoline derivatives to optimize their biological activities. Variations in substituents on the isoquinoline scaffold significantly influence their pharmacological profiles, including potency and selectivity against target enzymes or receptors .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityPotent cytotoxic effects against A549 and MCF7 cell lines
Antioxidant PropertiesSuperior antioxidant activity compared to Vitamin C
Enzyme InhibitionEffective inhibitors of DHFR and CDK2
MDR ModulationReversal of multidrug resistance comparable to verapamil without cardiovascular effects
Neuroprotective EffectsPotential applications in neurodegenerative diseases
Structure-Activity RelationshipsOptimization of biological activity through SAR studies

Case Studies

  • Anticancer Compound Development : In a study focusing on the synthesis of tetrahydroisoquinoline derivatives, researchers identified specific modifications that enhanced anticancer activity against lung and breast cancer cell lines. The most promising derivative was characterized by its low IC50 values and favorable selectivity profiles.
  • Neuroprotective Agents : Another investigation explored the neuroprotective effects of various tetrahydroisoquinoline derivatives in cellular models of oxidative stress. The results indicated significant reductions in cell death and inflammation markers.
  • MDR Reversal : A case study highlighted a derivative with notable MDR reversal capabilities in resistant cancer cell lines, showcasing its potential as an adjunct therapy alongside conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of 1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroisoquinolines vary in substitution patterns, hydrogenation sites, and biological activities. Below is a detailed comparison of Compound 38 with structurally or functionally related derivatives:

Substituent-Driven Activity Differences

Compound Name Substituents/Modifications Key Biological Activities Notable Findings
1,3,6,6-Tetramethyl-5,6,7,8-THIQ-8-one (Compound 38) 1,3,6,6-tetramethyl; 5,6,7,8-tetrahydro; ketone at C8 Not explicitly reported in provided evidence; inferred neurotropic/antimicrobial potential based on structural analogs Isolated from Hypecoum erectum; methyl groups enhance lipophilicity, potentially improving membrane permeability .
3(4)-Nitrophenyl-THIQs Nitrophenyl groups at C3/C4; 5,6,7,8-tetrahydro Anticancer (moderate to strong vs. PACA2, A549 cell lines); antioxidant Nitro groups enhance electron-withdrawing effects, improving DNA interaction in cancer cells .
N-Methyl-THIQs (e.g., 1MeTIQ) N-methylated 1,2,3,4-THIQ Neurotoxic (Parkinsonism-linked); dopaminergic effects N-methylation enables oxidation to neurotoxic isoquinolinium ions; penetrates blood-brain barrier (BBB) .
Triazole-THIQ Hybrids (e.g., 6h) 5,6,7,8-THIQ fused with triazole rings Neurotropic (anxiolytic, antidepressant), anticonvulsant Dual THIQ rings enhance BBB penetration and receptor binding .
6-Hydroxy-1,2,3,4-THIQ Hydroxyl group at C6; 1,2,3,4-tetrahydro Antioxidant; potential CNS modulation Polar -OH group reduces lipophilicity but improves solubility .

Positional Isomerism and Charge Delocalization

  • 5,6,7,8-THIQ vs. 1,2,3,4-THIQ: Charge delocalization differs significantly.

Pharmacokinetic and Toxicity Profiles

  • BBB Penetration : Both 5,6,7,8-THIQs and 1,2,3,4-THIQs (e.g., 1MeTIQ) cross the BBB efficiently due to moderate lipophilicity . Compound 38’s methyl groups may further enhance BBB uptake.
  • Neurotoxicity: Unlike N-methyl-THIQs (e.g., 1MeTIQ), Compound 38 lacks N-methylation, reducing the risk of forming neurotoxic isoquinolinium ions .

Biological Activity

1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline (TMTHIQ) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of TMTHIQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H19N
  • CAS Number : 55713-41-2
  • Molecular Weight : 201.30 g/mol
  • Structure : TMTHIQ features a tetrahydroisoquinoline core with four methyl groups at positions 1, 3, and 6.

1. Antioxidant Activity

TMTHIQ has been reported to exhibit significant antioxidant properties. In vitro studies indicate that it can scavenge free radicals effectively. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.

2. Neuroprotective Effects

Research has shown that TMTHIQ may possess neuroprotective effects. In a study involving neuroblastoma cells exposed to oxidative stress, TMTHIQ demonstrated a protective effect by reducing cell death and promoting cell viability. This suggests a potential application in neurodegenerative diseases such as Alzheimer's.

3. Anti-inflammatory Properties

TMTHIQ has also been evaluated for its anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This action may be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of TMTHIQ can be attributed to several underlying mechanisms:

  • Free Radical Scavenging : TMTHIQ’s structure allows it to interact with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
  • Modulation of Signaling Pathways : TMTHIQ may influence various signaling pathways involved in cell survival and apoptosis, particularly those related to oxidative stress responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of TMTHIQ:

StudyFindings
Study 1Demonstrated significant antioxidant activity in various cell lines with IC50 values indicating effective scavenging of ROS.
Study 2Showed neuroprotective effects in SH-SY5Y neuroblastoma cells under oxidative stress conditions; increased cell viability by approximately 30% compared to control groups.
Study 3Reported anti-inflammatory effects by downregulating TNF-alpha and IL-6 production in LPS-stimulated macrophages; significant reduction observed at concentrations above 10 µM.

Q & A

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYieldReference
Nitrovinyl reductionLiAlH₄, THF, 20h, RT53–61%
CyclizationAldehyde, EtOH, reflux, 16h53%

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral tetrahydroisoquinoline derivatives?

Answer:

  • Chiral auxiliaries or catalysts : Use enantioselective reducing agents (e.g., (R)- or (S)-BINAP ligands) to induce asymmetry during key steps like reductive amination .
  • Stereospecific cyclization : Control reaction temperature and solvent polarity to favor specific transition states. For example, low temperatures in aprotic solvents may reduce racemization .
  • X-ray crystallography : Validate stereochemistry post-synthesis by resolving crystal structures .

Basic: What spectroscopic techniques are critical for characterizing tetrahydroisoquinoline derivatives?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions and confirms ring saturation.
    • NOESY experiments resolve spatial proximity of methyl groups in 1,3,6,6-tetramethyl derivatives .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced: How do substituents on the tetrahydroisoquinoline core influence coordination chemistry with transition metals?

Answer:

  • Electron-donating groups (e.g., methoxy) enhance metal-ligand binding by increasing electron density at nitrogen.
  • Steric effects : Bulky groups (e.g., tetramethyl substitution) may restrict coordination geometry. For example, 5,6,7,8-tetrahydroquinolin-8-amine derivatives form stable complexes with Pd(II) or Ru(II) .
  • Methodological tip : Use UV-Vis and cyclic voltammetry to study ligand-to-metal charge transfer .

Basic: What safety precautions are essential when handling tetrahydroisoquinoline derivatives?

Answer:

  • Hazard mitigation : Use fume hoods, gloves, and eye protection due to respiratory and skin irritation risks .
  • First aid : For inhalation exposure, administer oxygen and seek medical attention .
  • Storage : Keep under inert gas (e.g., argon) to prevent oxidation .

Advanced: How can computational methods complement experimental studies of tetrahydroisoquinoline reactivity?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., transition states in cyclization) and optimize catalytic conditions .
  • Molecular docking : Screen derivatives for biological activity (e.g., binding to neurotransmitter receptors) before synthesis .
  • Integration : Validate theoretical models with experimental data (e.g., kinetic studies) to refine accuracy .

Basic: What are common biological assays for evaluating tetrahydroisoquinoline derivatives?

Answer:

  • In vitro assays :
    • Enzyme inhibition (e.g., monoamine oxidase) using fluorometric or colorimetric substrates .
    • Cytotoxicity screening via MTT assays on cancer cell lines .
  • In vivo models : Rodent studies for neuropharmacological activity (e.g., anticonvulsant effects) .

Advanced: How can contradictory data in synthetic yields or biological activity be resolved?

Answer:

  • Root-cause analysis :
    • Purity checks : Use HPLC to detect impurities affecting biological assays .
    • Reaction reproducibility : Standardize solvent drying (e.g., molecular sieves) and catalyst activation (e.g., Pd/C pre-treatment) .
  • Statistical validation : Apply ANOVA to compare yields across multiple batches .

Basic: What are the key applications of tetrahydroisoquinoline derivatives in medicinal chemistry?

Answer:

  • Neuroactive agents : Derivatives act as dopamine receptor modulators or MAO inhibitors .
  • Antitumor candidates : Substituents like trifluoroacetate enhance cytotoxicity via apoptosis induction .

Advanced: What strategies optimize the scalability of tetrahydroisoquinoline synthesis?

Answer:

  • Catalyst recycling : Use immobilized catalysts (e.g., Pd on mesoporous silica) to reduce costs .
  • Flow chemistry : Improve heat/mass transfer in cyclization steps for higher throughput .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR .

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